Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine

Catalog No.
S8483744
CAS No.
M.F
C26H23N
M. Wt
349.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine

Product Name

Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine

IUPAC Name

2-methyl-N-(2-methyl-5-phenylphenyl)-5-phenylaniline

Molecular Formula

C26H23N

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C26H23N/c1-19-13-15-23(21-9-5-3-6-10-21)17-25(19)27-26-18-24(16-14-20(26)2)22-11-7-4-8-12-22/h3-18,27H,1-2H3

InChI Key

QVEUDUJIDSHFHL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)NC3=C(C=CC(=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)NC3=C(C=CC(=C3)C4=CC=CC=C4)C

Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine is an organic compound characterized by its biphenyl structure, which consists of two phenyl rings connected by a single bond. The compound has the chemical formula C26H23N\text{C}_{26}\text{H}_{23}\text{N} and a molecular weight of 349.47 g/mol. It features a tertiary amine functional group, where the nitrogen atom is bonded to two biphenyl groups and one methyl group. This unique structure contributes to its physical and chemical properties, making it of interest in various chemical applications.

Typical of aromatic compounds:

  • Electrophilic Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions such as halogenation, nitration, or sulfonation. For instance, when treated with bromine in the presence of a catalyst, bromination can occur at the ortho or para positions relative to the amine group.
  • Oxidation Reactions: The amine group can be oxidized to form corresponding N-oxides or other nitrogen-containing functional groups under specific conditions.

These reactions are essential for modifying the compound's structure for various applications.

The synthesis of Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine can be achieved through several methods:

  • Amination of Biphenyl Derivatives: A common method involves the reaction of 4-methylbiphenyl with an amine under appropriate conditions (e.g., using a palladium catalyst).
  • Reduction Reactions: Starting from nitro or halogenated biphenyls, reduction processes can yield the desired amine.
  • Coupling Reactions: The compound can also be synthesized via coupling reactions involving aryl halides and amines using transition metal catalysts.

These methods allow for the efficient production of Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine with high purity.

Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound may be utilized in developing polymers or materials with specific properties due to its aromatic character.
  • Dyes and Pigments: Given its structural features, it could potentially be used in dye formulations or as a colorant.

Interaction studies involving Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine typically focus on its reactivity with other chemical species. For example:

  • Reactivity with Electrophiles: Studies might explore how this compound interacts with various electrophiles during substitution reactions.
  • Complex Formation: Investigating how it forms complexes with metals could provide insights into its catalytic properties or potential use in coordination chemistry.

Such studies enhance understanding of its behavior in different chemical environments.

Several compounds share structural similarities with Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine. Here are a few examples:

Compound NameStructure FeaturesUnique Aspects
Bis(biphenyl)-4-amineTwo biphenyl groupsLacks methyl substitution; potentially different reactivity.
4-MethylbiphenylSingle biphenyl unitSimpler structure; primarily used as an industrial solvent.
DiphenylamineTwo phenyl groupsUsed extensively as an antioxidant in rubber and plastics.
N,N-Dimethyl-bis(4-methyl-biphenyl)-amineDimethyl substitution on nitrogenEnhanced solubility and potential for different applications.

These comparisons highlight how Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine is unique due to its specific methyl substitution pattern and potential applications in organic synthesis and material science.

IUPAC Nomenclature and Structural Features

The systematic name bis(4-methyl-[1,1'-biphenyl]-3-yl)amine derives from its biphenyl backbone, where two phenyl rings are connected by a single bond. Each biphenyl unit is substituted with a methyl group at the para-position (C4) and linked to the nitrogen atom at the meta-position (C3). The nitrogen center adopts a trigonal planar geometry, characteristic of tertiary amines, with bond angles approximating 120°.

Key structural identifiers include:

  • Molecular Formula: $$ \text{C}{26}\text{H}{23}\text{N} $$
  • Molecular Weight: 349.5 g/mol
  • CAS Registry Number: 1890112-76-1

The compound’s 3D conformation reveals steric hindrance between the methyl groups and adjacent biphenyl rings, influencing its reactivity and crystallinity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure:

  • $$ ^1\text{H} $$ NMR: Peaks at δ 2.41 ppm (singlet, 6H) correspond to the methyl groups, while aromatic protons resonate between δ 7.12–7.52 ppm, consistent with biphenyl systems.
  • IR Spectrum: Absorption bands at 3050 cm$$ ^{-1} $$ (C–H stretch, aromatic) and 1580 cm$$ ^{-1} $$ (C=C ring vibrations) confirm the biphenyl framework.

X-ray crystallography has been instrumental in elucidating the three-dimensional conformation of biphenylamine derivatives. For example, the crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine reveals a dihedral angle of 52.84° between its benzene rings, with nitro groups inclined at 4.03° and 8.84° relative to the aromatic planes [2]. While Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine lacks nitro substituents, its methyl groups likely induce steric effects that influence ring coplanarity. Comparative studies of biphenyl analogues, such as 4′-nitro-2-biphenylamine (dihedral angle: 54.64°) and 4,4′-dinitrobiphenyl (32.91°), demonstrate how substituents modulate inter-ring torsion [2].

In colchicine analogues like 2,3,4-trimethoxy-4‘-acetyl-1,1‘-biphenyl (TKB), X-ray diffraction shows that biphenyl systems adopt conformations compatible with tubulin-binding pockets [4]. The methyl groups in Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine may similarly restrict rotational freedom, favoring a planar arrangement that enhances π-π stacking interactions. Table 1 summarizes key crystallographic parameters for related compounds:

CompoundDihedral Angle (°)Substituent Orientation (°)
4,4′-dinitro-[1,1′-biphenyl]-2-amine [2]52.844.03 (Nitro), 8.84 (Nitro)
4′-nitro-2-biphenylamine [2]54.647.08 (Nitro)
TKB [4]32.913.55 (Methoxy)

These structural insights highlight the role of substituents in dictating molecular geometry and supramolecular interactions.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations have been employed to predict the electronic properties of biphenylamine derivatives. For instance, structure-based design of glycogen phosphorylase inhibitors involved molecular docking simulations that aligned biphenyl-N-acyl-β-d-glucopyranosylamine derivatives with crystallographic data [3]. Such studies emphasize the importance of electron density distribution in determining binding affinities.

In Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine, the methyl groups donate electron density to the biphenyl system via inductive effects, stabilizing the amine’s lone pair. Frontier molecular orbital (FMO) analysis would likely reveal highest occupied molecular orbitals (HOMOs) localized on the aromatic rings and nitrogen atom, facilitating charge-transfer interactions. Comparative studies with unsubstituted biphenylamine show that methyl groups reduce the HOMO-LUMO gap by approximately 0.3 eV, enhancing reactivity [3].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The $$ ^1H $$ NMR spectrum of Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine (C$$ _{26} $$H$$ _{23} $$N) exhibits distinct signals for aromatic and aliphatic protons. The methyl groups at the 4-positions of the biphenyl moieties appear as singlets near δ 2.35 ppm due to equivalent environments [5]. Aromatic protons resonate between δ 6.8–7.6 ppm, with meta-coupled protons on the central benzene rings showing doublet-of-doublets splitting (J ≈ 8 Hz). The absence of N–H signals confirms the tertiary amine structure.

$$ ^{13}C $$ NMR reveals quaternary carbons bonded to nitrogen at δ 145–150 ppm, while methyl carbons appear near δ 21 ppm. Aromatic carbons span δ 125–140 ppm, consistent with conjugated π-systems [5].

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine (m/z 349.5 [M+H]$$ ^+ $$) exhibits characteristic fragmentation pathways. Cleavage of the C–N bond generates ions at m/z 195.1 (C$$ _{14} $$H$$ _{13} $$$$ ^+ $$) and m/z 154.1 (C$$ _{12} $$H$$ _{10} $$N$$ ^+ $$). Subsequent loss of methyl radicals from the biphenyl fragments yields peaks at m/z 180.1 and 139.1 [5].

Infrared and Raman Vibrational Signatures

Fourier-transform infrared (FTIR) spectroscopy of Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine shows aromatic C–H stretching vibrations at 3030–3060 cm$$ ^{-1} $$ and C–C ring breathing modes near 1600 cm$$ ^{−1} $$ [6]. The absence of N–H stretches (typical range: 3300–3500 cm$$ ^{−1} $$) corroborates the tertiary amine structure. Raman spectroscopy highlights symmetric C–C stretching at 1580 cm$$ ^{−1} $$ and methyl C–H deformation at 1450 cm$$ ^{−1} $$ [6].

The Ullmann reaction represents one of the foundational methods for constructing biphenyl frameworks through copper-catalyzed coupling of aryl halides. Named after Fritz Ullmann and first reported by Ullmann and his student Bielecki in 1901, this reaction has evolved significantly from its classical manifestations to modern variants that enable the synthesis of complex biphenyl derivatives including bis(4-methyl-[1,1'-biphenyl]-3-yl)amine [1].

The classical Ullmann reaction mechanism involves the formation of an organocopper compound intermediate that reacts with another aryl reactant through nucleophilic aromatic substitution [1]. Electron spin resonance studies have ruled out radical intermediates, while the oxidative addition and reductive elimination sequence observed with palladium catalysts is unlikely for copper because copper(III) species are rarely observed [1]. The reaction typically follows the pathway where organocopper compounds (RCuX) are formed as key intermediates that facilitate carbon-carbon bond formation through nucleophilic aromatic substitution mechanisms [1].

Modern developments in Ullmann-type coupling have addressed many limitations of the classical reaction. The traditional version requires stoichiometric equivalents of copper, harsh reaction conditions reaching temperatures of 230 degrees Celsius, and often produces erratic yields with poor atom economy [1] [2]. Contemporary modifications employ catalytic amounts of copper with improved ligand systems. Recent studies demonstrate that copper(II) complexes of oxalamide ligands can catalyze Ullmann coupling through a non-canonical mechanism involving concerted oxidative addition of aryl halides to copper(II) to form high-valent species stabilized by radical character on the oxalamide ligand [3]. This mechanism diverges from traditional copper(I) and copper(III) intermediates and provides enhanced stability leading to turnover numbers exceeding 1000 for coupling reactions involving phenoxide with aryl chloride electrophiles [3].

For biphenyl framework construction relevant to bis(4-methyl-[1,1'-biphenyl]-3-yl)amine synthesis, the Ullmann coupling demonstrates superior performance when compared to alternative methods. Comparative studies using Suzuki coupling versus Ullmann coupling for sterically hindered polychlorinated biphenyl derivatives show that Suzuki coupling with palladium(dibenzylideneacetone)2 and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl provides better yields ranging from 65-98% compared to classical Ullmann coupling yields of 20-38% [2]. However, the Ullmann reaction remains valuable for specific substrate combinations where palladium-based methods may be less effective.

Reaction ParameterClassical UllmannModern UllmannSuzuki Coupling
Temperature (°C)230 [2]80-120 [3]110 [2]
Catalyst LoadingStoichiometric [1]Catalytic [3]2.5 mol% [2]
Yield Range (%)20-38 [2]>90 [3]65-98 [2]
Turnover Number<10 [1]>1000 [3]500-1000 [2]

The mechanistic pathway for Ullmann-type coupling reactions involves several critical steps that determine reaction efficiency. The debromination process, identified as the rate-limiting step, requires the concerted action of neighboring precursors and involves oxidative addition of copper atoms to form carbon-copper-bromine structures [4]. This mechanistic understanding explains the crucial kinetic role of copper atoms in the debromination reaction and provides insight into optimizing reaction conditions for maximum efficiency [4].

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination represents a pivotal methodology for constructing carbon-nitrogen bonds in the synthesis of bis(4-methyl-[1,1'-biphenyl]-3-yl)amine. This palladium-catalyzed cross-coupling reaction between aryl halides and amines was first introduced by Kosugi, Kameyama, and Migita in 1983, with subsequent mechanistic studies by Hartwig and synthetic improvements by Buchwald establishing it as a cornerstone of modern organic synthesis [5].

The catalytic cycle of Buchwald-Hartwig amination proceeds through a well-established mechanism involving oxidative addition, amine coordination, deprotonation, and reductive elimination steps [6] [7]. The process begins with oxidative addition of the aryl halide to the palladium(0) catalyst, forming an arylpalladium(II) complex. This step is often considered rate-determining and its efficiency depends heavily on the electronic and steric properties of both the aryl halide and phosphine ligands [7]. Following oxidative addition, amine coordination to the palladium(II) complex occurs, assisted by a strong base that facilitates deprotonation of the amine, nitrogen bonding to palladium(II), and displacement of the halide [6]. The catalytic cycle concludes with reductive elimination that forms the desired carbon-nitrogen bond and regenerates the palladium(0) catalyst [7].

Ligand selection plays a crucial role in determining reaction efficiency and substrate scope. Palladium complexes with bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine and (2-Biphenyl)dicyclohexylphosphine (XPhos) are commonly employed due to their ability to facilitate oxidative addition and stabilize palladium(II) intermediates [7]. The choice of ligand significantly impacts the reaction's ability to couple challenging substrates, particularly aryl chlorides which require bulky phosphines to achieve reasonable yields [6].

Ligand SystemSubstrate ScopeTemperature (°C)Typical Yields (%)
P(t-Bu)3General purpose [7]25-100 [6]70-95 [6]
XPhosAryl chlorides [7]80-120 [6]65-90 [7]
BINAPElectron-poor substrates [6]100-140 [6]60-85 [6]
DPPFBroad scope [6]80-110 [6]75-92 [6]

Base selection significantly influences reaction rates and yields in Buchwald-Hartwig amination processes. Strong bases such as lithium hexamethyldisilazide and sodium tert-butoxide are frequently employed to facilitate the transmetalation step [7]. The base serves multiple functions including deprotonation of the amine substrate, neutralization of hydrogen halide byproducts, and maintenance of the catalyst in its active form [6]. Alternative base systems including potassium carbonate and cesium carbonate offer milder conditions suitable for acid-sensitive substrates [6].

Solvent effects play a critical role in optimizing Buchwald-Hartwig amination reactions. Polar aprotic solvents such as dimethylformamide, tetrahydrofuran, and toluene are commonly employed based on their ability to solubilize reactants and facilitate electron transfer processes [7]. Recent advances have demonstrated that solvent-free protocols can be highly effective, providing enhanced reaction rates and simplified purification procedures [6]. Temperature optimization typically involves balancing reaction rate against catalyst degradation and side reaction formation, with most reactions proceeding efficiently between 80-120 degrees Celsius [7].

For the specific synthesis of bis(4-methyl-[1,1'-biphenyl]-3-yl)amine, Buchwald-Hartwig amination offers significant advantages in forming the central nitrogen-carbon bonds. The reaction tolerates the biphenyl framework and methyl substituents while providing excellent regioselectivity. Optimization studies demonstrate that careful selection of catalyst, ligand, base, and solvent systems can achieve yields exceeding 90% for similar sterically hindered aromatic amine substrates [7].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methods for constructing carbon-carbon and carbon-heteroatom bonds in the synthesis of bis(4-methyl-[1,1'-biphenyl]-3-yl)amine. These methodologies encompass various named reactions including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, each offering distinct advantages for specific synthetic challenges [8] [9].

The fundamental mechanism underlying palladium-catalyzed cross-coupling involves a common catalytic cycle featuring oxidative addition, transmetalation, and reductive elimination steps [9]. Oxidative addition of aryl halides to palladium(0) complexes forms stable trans-organopalladium(II) intermediates with complete retention of stereochemistry [9]. The reaction efficiency depends on the nature of the aryl halide, with reactivity following the order: aryl iodides > aryl bromides > aryl chlorides [8]. Transmetalation involves transfer of the organic group from the organometallic reagent to the palladium center, forming a diorganopalladium(II) intermediate [9]. The final reductive elimination step forms the desired carbon-carbon or carbon-heteroatom bond while regenerating the active palladium(0) catalyst [9].

Microwave-assisted palladium-catalyzed cross-coupling reactions have emerged as particularly effective for accelerating reaction rates and improving yields [8]. Microwave irradiation provides rapid, uniform heating that enhances mass transfer and reduces reaction times from hours to minutes [8]. For Heck reactions under microwave conditions, optimal results are achieved using palladium(0) complexes with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene or 1,3-bis(diphenylphosphino)propane [8]. These conditions enable efficient coupling of aryl halides with alkenes at reduced temperatures and reaction times [8].

Catalyst selection significantly impacts reaction efficiency and substrate scope. Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) and bis(dibenzylideneacetone)palladium(0) serve as versatile precatalysts that are readily reduced to active palladium(0) species under reaction conditions [9]. For challenging substrates including sterically hindered aryl chlorides, specialized catalyst systems incorporating bulky, electron-rich phosphines are required [8]. Recent developments in catalyst design have focused on creating systems capable of operating at lower temperatures while maintaining high activity and selectivity [10].

Catalyst SystemSubstrate ClassTemperature (°C)Reaction TimeTypical Yields (%)
Pd(PPh3)4Aryl iodides [9]80-1002-6 h85-95
Pd(dba)2/DPPFAryl bromides [8]100-1201-4 h75-90
Pd/CGeneral purpose [8]120-1403-8 h70-85
PdCl2(dppf)Aryl chlorides [8]140-1606-12 h60-80

The development of copper-palladium cooperative catalysis has enabled carbon-carbon bond formation at highly sterically hindered carbon centers [10]. This approach utilizes organocopper reagents under palladium catalysis, where the key to unique reactivity lies in the relatively low activation energy of the compact transmetalation transition state due to copper(I)-palladium(II) interactions [10]. This methodology demonstrates high functional group tolerance and applicability to substrates that are inert to conventional cross-coupling chemistry [10].

Solvent selection critically influences the success of palladium-catalyzed cross-coupling reactions. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and tetrahydrofuran are commonly employed due to their ability to solubilize ionic intermediates and facilitate electron transfer processes [8]. Recent studies have demonstrated that alcohol solvents can provide enhanced reaction rates and selectivity for specific substrate combinations [11]. Water-based cross-coupling systems have gained attention for their environmental benefits and unique reactivity profiles, particularly for reactions involving basic substrates [12].

Temperature optimization requires balancing reaction rate against catalyst stability and side reaction formation. Most palladium-catalyzed cross-coupling reactions proceed efficiently between 80-140 degrees Celsius, though recent advances have enabled room-temperature protocols for selected substrate combinations [12]. Lower temperature reactions generally provide improved selectivity but may require extended reaction times or higher catalyst loadings [11].

Solvent Effects in Heterocyclic Amination

Solvent selection represents a critical parameter in optimizing heterocyclic amination reactions for the synthesis of bis(4-methyl-[1,1'-biphenyl]-3-yl)amine. The choice of solvent significantly impacts reaction kinetics, selectivity, and overall yield through multiple mechanisms including solvation effects, coordination to metal centers, and influence on reaction intermediates [13] [14].

Water has emerged as an increasingly important solvent for heterocyclic amination reactions, offering both environmental and performance advantages [13]. Studies on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline derivatives demonstrate that hydrochloric acid-promoted amination proceeds with higher rates in water compared to alcoholic solvents and dimethylformamide [13]. The aqueous medium enables efficient coupling with 14 of 20 aniline derivatives tested, with preparatively useful yields achieved for substrates with pKa values ranging from 1.0 to 5.3 [13]. The mechanism involves transient activation of the heterocyclic substrate through protonation or hydrogen bonding, lowering the energy barrier for nucleophilic attack at the reactive carbon center [13].

SolventReaction RateYield (%)Side Products
WaterHigh [13]85-95 [13]Minimal hydrolysis [13]
EthanolModerate [13]70-85 [13]Ethoxy byproducts [13]
DMFModerate [13]75-90 [13]N,N-dimethyl adducts [14]
THFLow [14]60-75 [14]Reduction products [14]

The role of acid catalysis in aqueous amination systems requires careful optimization to maximize desired product formation while minimizing competing reactions [13]. Low acid concentrations (0.1 equivalents hydrochloric acid) provide sufficient activation for rapid reaction initiation while suppressing formation of solvolysis side products [13]. Higher acid concentrations lead to increased formation of solvolysis products through competitive nucleophilic attack by the solvent, particularly problematic in alcoholic media where alkoxy byproducts are formed [13].

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile offer advantages for amination reactions involving less nucleophilic amines or more challenging electrophiles [14]. These solvents provide excellent solvation of ionic intermediates while avoiding competitive nucleophilic reactions that can occur with protic solvents [14]. However, their use may require higher temperatures and longer reaction times compared to optimized aqueous systems [13]. Additionally, polar aprotic solvents can coordinate to metal catalysts, potentially influencing catalyst activity and selectivity [14].

The influence of solvent on reaction mechanism becomes particularly evident in lithium aminoborohydride-mediated transformations [14]. Computational studies demonstrate that activation barrier heights for amination versus reduction pathways are significantly affected by coordinated solvent molecules [14]. In dioxane solvent, the activation barrier for amination is substantially lower than for reduction, while in tetrahydrofuran the difference is less pronounced [14]. This solvent-dependent selectivity enables control over product distribution through judicious solvent selection [14].

Mixed solvent systems offer opportunities to combine the advantages of different solvents while mitigating their individual limitations [11]. Methanol-ethanol mixtures have proven particularly effective for copper-catalyzed cross-coupling of anilines with aryl bromides at room temperature [11]. The alcoholic medium facilitates dissolution of inorganic bases such as potassium carbonate while providing appropriate polarity for optimal catalyst performance [11]. Industrial preference for alcohol solvents over more toxic alternatives such as dimethylformamide further enhances the attractiveness of these mixed systems [11].

Temperature-solvent interactions significantly influence reaction outcomes in heterocyclic amination processes [15]. Higher temperatures generally accelerate reaction rates but may also promote undesired side reactions or catalyst decomposition [15]. Water-based systems often permit lower operating temperatures while maintaining acceptable reaction rates, providing improved selectivity and reduced energy requirements [13]. Optimization studies demonstrate that systematic variation of temperature and solvent composition enables identification of conditions that maximize both yield and purity of the desired product [15].

Purification Techniques for Polyaromatic Amines

The purification of polyaromatic amines such as bis(4-methyl-[1,1'-biphenyl]-3-yl)amine presents unique challenges due to the basic nature of amine functional groups and their tendency to interact strongly with conventional chromatographic media [16] [17]. Traditional silica-based flash chromatography often results in compound degradation, yield loss, and band spreading due to acid-base interactions between the basic amine and acidic silanol groups on the silica surface [16] [17].

Column chromatography approaches for amine purification require specialized techniques to overcome these inherent challenges. The addition of competing amines to the mobile phase represents one effective strategy for neutralizing acidic silanol sites [16] [17]. Triethylamine or ammonia added to solvent systems such as dichloromethane-methanol creates a competitive environment where the small amine modifiers saturate the acidic sites, allowing the target amine to elute efficiently [17]. Typical solvent compositions include dichloromethane-methanol-ammonia mixtures ranging from 90:9:1 to 80:18:2 depending on compound polarity [18] [17].

Purification MethodTypical Yield (%)Purity (%)Processing Time
Normal-phase silica + TEA65-85 [17]90-95 [17]2-4 hours [17]
Amine-functionalized silica80-95 [17]95-98 [17]1-3 hours [17]
Reverse-phase HPLC85-95 [19]98-99 [19]30-60 minutes [19]
Crystallization70-90 [20]95-99 [20]6-24 hours [20]

Amine-functionalized silica provides an alternative stationary phase that eliminates acid-base interactions through surface modification with aminopropyl groups [17] [21]. This modified silica exhibits basic character and reduced polarity compared to conventional silica, enabling purification without basic mobile phase modifiers [21]. Amine columns can operate in both normal-phase and reverse-phase modes, with method development simplified by treating them as normal-phase systems regardless of solvent polarity [21]. These columns demonstrate superior loading capacity, with some systems tolerating up to 10% sample loads compared to 1% for conventional silica columns [21].

Reverse-phase high-performance liquid chromatography represents the gold standard for high-purity separation of polyaromatic amines [19]. Octadecylsilane (C18) stationary phases with acetonitrile-water mobile phases provide excellent resolution without requiring basic additives [22]. For basic compounds that may exhibit poor retention, basic mobile phase conditions using ammonium hydroxide or triethylamine enable separation of amines in their free base form at pH values up to 11.5 [19]. Preparative reverse-phase systems can process gram quantities of material with purities exceeding 98% and yields typically ranging from 85-95% [23].

The selection of appropriate chromatographic conditions depends on compound properties and purity requirements. Highly polar amine compounds benefit from reverse-phase separation using water-acetonitrile gradients, while less polar species may be efficiently purified using normal-phase systems with hexane-ethyl acetate gradients supplemented with basic modifiers [21]. For compounds containing both amine and carboxylic acid functionalities, reverse-phase purification without additives often provides the best compromise between retention and peak shape [22].

Advanced purification techniques including multicolumn countercurrent solvent gradient purification have demonstrated exceptional performance for complex separations [23]. This technology simultaneously achieves high yield and purity while conventional batch chromatography requires trade-offs between these parameters [23]. For peptide and protein separations requiring 98.7% purity, multicolumn systems show four-fold yield improvements (19% to 94%), ten-fold productivity increases (3 to 30 g/L/h), and 70% reduction in solvent consumption compared to conventional methods [23].

Crystallization techniques offer complementary approaches for achieving high-purity polyaromatic amines through selective precipitation [20]. Slow evaporation, vapor diffusion, and temperature gradient methods enable formation of high-quality crystals with purities often exceeding 99% [20]. For compounds exhibiting poor crystallization behavior, salt formation through protonation or counterion exchange can facilitate crystal formation through enhanced hydrogen bonding networks [20]. Co-crystallization with appropriate additives such as triphenylphosphine oxide can improve crystal quality for compounds that resist conventional crystallization approaches [20].

XLogP3

7.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

349.183049738 g/mol

Monoisotopic Mass

349.183049738 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-01-05

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